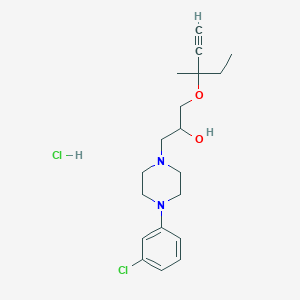

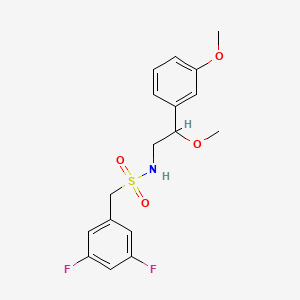

![molecular formula C20H15BrN4O2 B3015454 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 862810-86-4](/img/structure/B3015454.png)

4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

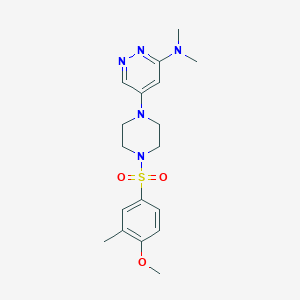

The compound “4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide” belongs to a class of compounds known as imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Molecular Structure Analysis

The molecular structure of imidazopyridines involves an imidazole ring fused with a pyridine moiety . The majority of imidazopyridine-based drugs are C-3 functionalized .Chemical Reactions Analysis

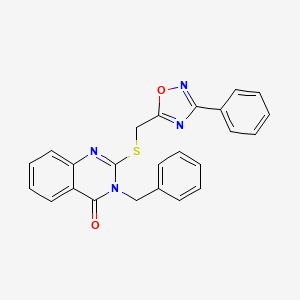

Imidazopyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

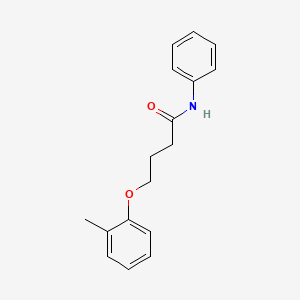

The synthesis and chemical modification of compounds related to 4-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide involve complex reactions that enable the exploration of their biological activities. For instance, studies have reported on the synthesis of N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation, highlighting the versatility of imidazo[1,2-a]pyrimidin compounds in chemical synthesis (P. Dao, S. Ho, & C. Cho, 2018). Similarly, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from related compounds demonstrates the potential for generating new anti-inflammatory and analgesic agents (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

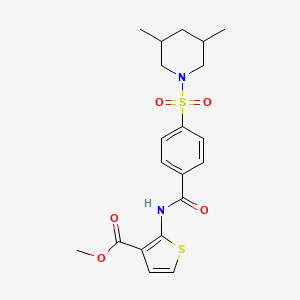

Biological Activity and Potential Therapeutic Applications

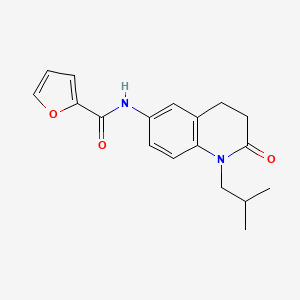

The biological activity of imidazo[1,2-a]pyrimidin derivatives has been extensively studied, with some compounds showing promise as antiprotozoal agents, antiulcer agents, and in the treatment of various other conditions. For example, novel dicationic imidazo[1,2-a]pyridines have shown significant antiprotozoal activity, suggesting potential therapeutic applications in treating diseases caused by protozoan parasites (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004). Another study synthesized new fused and binary 1,3,4‐thiadiazoles, demonstrating potential as antitumor and antioxidant agents, which underscores the potential of imidazo[1,2-a]pyrimidin compounds in developing new treatments for cancer (W. Hamama, M. Gouda, Marwa H. Badr, & H. H. Zoorob, 2013).

Antimicrobial and Antineoplastic Activities

Compounds related to this compound have also been studied for their antimicrobial and antineoplastic activities. Research on benzimidazole condensed ring systems has led to the development of new antineoplastic agents, offering insights into the potential of such compounds in cancer therapy (A. Abdel-Hafez, 2007).

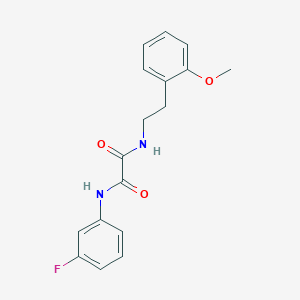

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to have a wide range of pharmacological activities . They have been used in the development of new drugs due to their broad range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been reported to have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Pharmacokinetics

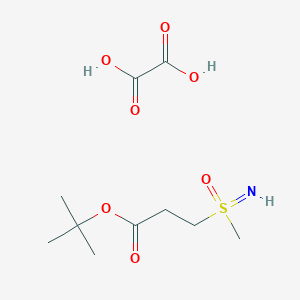

Imidazole, a five-membered heterocyclic moiety that is part of the compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .

Result of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to show moderate to good selectivity for the inhibition of the cox-2 enzyme .

Action Environment

The direct functionalization of imidazo[1,2-a]pyrimidines has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUKEZWNCCIWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)

![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)

![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)